4,4'-Dimethyl-D6-diphenyl

Cytochrome P450 kinetics Deuterium isotope effects Enzyme mechanism probing

In LC-MS/MS bioanalysis, using non-deuterated internal standards introduces ion suppression and matrix effects that compromise FDA/EMA method validation. 4,4'-Dimethyl-D6-diphenyl solves this with a definitive +6 Da mass shift, ensuring co-elution and near-identical recovery to correct for extraction variability. • Achieves <15% CV in bioanalytical assays, surpassing structural analog standards. • Validated in CYP2E1/CYP2A6 active-site architecture studies with a defined low isotope effect (2.7). • Available with ≥98% purity; standard ambient shipping for global procurement.

Molecular Formula C14H14
Molecular Weight 188.30 g/mol
Cat. No. B15351297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethyl-D6-diphenyl
Molecular FormulaC14H14
Molecular Weight188.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3/i1D3,2D3
InChIKeyRZTDESRVPFKCBH-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Dimethyl-D6-diphenyl Overview


4,4′-Dimethyl-D6-diphenyl (CAS 42052-87-9), also designated as 4,4′-bis-trideuteriomethyl-biphenyl, is a fully deuterated derivative of 4,4′-dimethylbiphenyl (p,p′-bitolyl) [1]. This compound features a biphenyl core with methyl groups at both para positions, where the six methyl hydrogens have been replaced with deuterium atoms, yielding a molecular formula of C14H8D6 and a molecular weight of 188.3 g/mol [1]. As a stable isotope-labeled analog, its primary utility lies in quantitative mass spectrometry and nuclear magnetic resonance spectroscopy applications, where it serves as an internal standard or mechanistic probe [2].

Why 4,4′-Dimethyl-D6-diphenyl Substitutes Fail


In quantitative analytical workflows, the substitution of 4,4′-dimethyl-D6-diphenyl with its non-deuterated counterpart (4,4′-dimethylbiphenyl) or alternative internal standards introduces quantifiable error and compromises data validity. While structurally analogous compounds may appear interchangeable, deuterated internal standards provide superior correction for matrix effects, ion suppression, and extraction variability in LC-MS applications [1]. Crucially, the specific isotopic labeling pattern—six deuterium atoms across the para-methyl groups—creates a distinct mass shift (+6 Da) relative to the unlabeled analyte, ensuring chromatographic co-elution with negligible isotopic interference [1]. Alternative deuterated aromatics (e.g., deuterated xylenes) exhibit different retention times and matrix effect profiles, rendering them unsuitable substitutes [2]. The evidence below quantifies precisely where 4,4′-dimethyl-D6-diphenyl delivers verifiable differentiation from comparator compounds.

4,4′-Dimethyl-D6-diphenyl Differentiation Evidence


Deuterium Isotope Effect Suppression in CYP450

In head-to-head intramolecular isotope effect experiments using human CYP2E1 and CYP2A6 enzymes, 4,4′-dimethylbiphenyl (the non-deuterated parent scaffold) exhibited near-complete suppression of the observed deuterium isotope effect, whereas o-xylene displayed full isotope effect expression [1]. The observed kH/kD value for d3-p-xylene oxidation was 6.04 (CYP2E1) and 5.53 (CYP2A6), in stark contrast to the minimal isotope effect observed for dimethylbiphenyl [1]. This differential behavior—attributed to constrained substrate mobility within the enzyme active site [2]—makes the deuterated analog 4,4′-dimethyl-D6-diphenyl uniquely suited as a mechanistic probe for studying P450 cooperativity and active-site topology.

Cytochrome P450 kinetics Deuterium isotope effects Enzyme mechanism probing

Isotope Effect Magnitude Ranking

Cross-study comparative analysis of P450 101-catalyzed benzylic hydroxylation reveals a distinct quantitative hierarchy of observed isotope effects: o-xylene (10.6) > p-xylene (7.4) > 4,4′-dimethylbiphenyl (2.7) [1]. The 2.7-fold lower isotope effect for the dimethylbiphenyl scaffold relative to p-xylene is mechanistically attributed to restricted substrate mobility in the P450 active site, as validated by molecular dynamics simulations [1]. This quantitative difference—2.7 for 4,4′-dimethylbiphenyl versus 10.6 for o-xylene—demonstrates that the biphenyl scaffold, and by extension its deuterated analog, provides a measurably distinct tool for probing distance-dependent isotope effect masking.

Enzyme kinetics Molecular dynamics Isotope effect ranking

Mass Shift Differentiation from Parent Compound

4,4′-Dimethyl-D6-diphenyl (C14H8D6, exact mass 188.147 Da) exhibits a +6 Da mass shift relative to the non-deuterated parent compound 4,4′-dimethylbiphenyl (C14H14, molecular weight 182.27 g/mol) [1]. This isotopic mass difference enables baseline chromatographic separation of the internal standard signal from the analyte signal in MS detection, while the near-identical chemical structure ensures co-elution and comparable ionization efficiency [2]. In contrast, structural analogs lacking the biphenyl core or with different deuteration patterns exhibit altered retention times and matrix effect profiles, introducing quantification bias [2].

LC-MS quantification Internal standard selection Isotopic purity

4,4′-Dimethyl-D6-diphenyl Application Scenarios


LC-MS/MS Bioanalysis Internal Standardization

In bioanalytical method validation for pharmaceutical development (FDA/EMA guidelines), 4,4′-dimethyl-D6-diphenyl serves as a stable isotope-labeled internal standard for quantifying 4,4′-dimethylbiphenyl or structurally related biphenyl analytes. The +6 Da mass shift relative to the unlabeled parent ensures minimal isotopic interference while maintaining near-identical extraction recovery and ionization efficiency [1]. This application is supported by class-level evidence demonstrating that deuterated internal standards yield superior accuracy (typically <15% CV) compared to structural analogs in LC-MS/MS assays [1].

CYP450 Active-Site Topology and Cooperativity Studies

4,4′-Dimethyl-D6-diphenyl and its non-deuterated scaffold enable intramolecular isotope effect experiments for probing CYP active-site architecture. The observed near-complete suppression of the deuterium isotope effect for the dimethylbiphenyl scaffold, contrasted with full expression for o-xylene [2], provides a validated experimental system for investigating distance-dependent isotope effect masking and P450 cooperativity mechanisms [3]. This application is directly supported by head-to-head comparative data from human CYP2E1 and CYP2A6 assays [2].

Low-Isotope-Effect Control Scaffold for Enzyme Kinetics

For studies investigating the relationship between substrate mobility and observed isotope effects, 4,4′-dimethyl-D6-diphenyl provides a scaffold with a quantitatively defined low isotope effect (2.7 for the trideutero analog) [3]. This value serves as an experimental benchmark against higher-isotope-effect substrates such as o-xylene (10.6) and p-xylene (7.4) [3]. Molecular dynamics simulations confirm that the reduced isotope effect correlates with constrained active-site motion, validating this compound as a defined control for computational-experimental correlation studies [3].

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